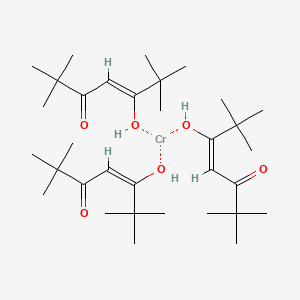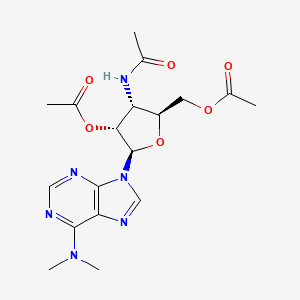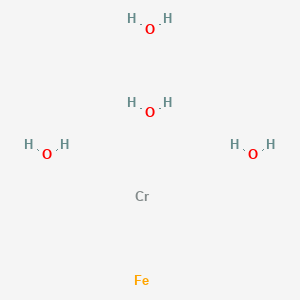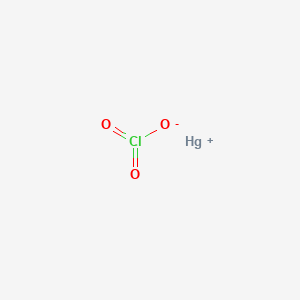
CHROMIUM TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATE)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium Tris(2,2,6,6-Tetramethyl-3,5-Heptanedionate), also known as Cr(TMHD)3, is a chemical compound with the molecular formula Cr(OCC(CH3)3CHCOC(CH3)3)3 . It has a molecular weight of 601.80 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s known that 2,2,6,6-Tetramethyl-3,5-heptanedione is a bidentate ligand used in the synthesis of stable complexes with metal ions .Molecular Structure Analysis
The molecular structure of Chromium Tris(2,2,6,6-Tetramethyl-3,5-Heptanedionate) is represented by the SMILES stringCC(C)(C)C(=O)\\C=C(\\OCrC(C)(C)C)C(C)(C)C)O\\C(=C/C(=O)C(C)(C)C)C(C)(C)C)C(C)(C)C . The InChI key is RFPUUUFELQVSDA-GECNZSFWSA-K . Physical And Chemical Properties Analysis
Chromium Tris(2,2,6,6-Tetramethyl-3,5-Heptanedionate) is a solid with a melting point of 228-233 °C (lit.) . It has a molecular weight of 601.80 .Scientific Research Applications
Catalysis in Organic Synthesis : Similar complexes, like Ruthenium and Palladium tris(2,2,6,6-tetramethyl-3,5-heptanedionate), have been used as catalysts in organic synthesis, such as in the synthesis of vinyl carbamates using carbon dioxide, amines, and alkynes. These catalysts facilitate various reactions, including alkoxycarbonylation, aminocarbonylation, and arylation, under mild conditions (Patil et al., 2008).
Solubility in Supercritical Carbon Dioxide : The solubility of Cr(thd)3 in supercritical carbon dioxide (scCO2) has been studied. This research is important for applications in supercritical fluid extraction and other processes where solubility in scCO2 is a key factor. It was found that the solubility of Cr(thd)3 increases with the density of scCO2 and temperature (Haruki et al., 2010).
Environmental Remediation : Chromium, particularly in its hexavalent form, is a significant environmental pollutant. Research on Cr compounds has focused on understanding their mobility and distribution in the environment and their potential for remediation. Techniques like bioremediation and phytoremediation are explored for cleaning up chromium-contaminated areas (Zayed & Terry, 2003).
Chromium-Induced Toxicity : Studies on the mechanisms of chromium-induced toxicity have highlighted the differences between hexavalent and trivalent chromium. While Cr(VI) is a known carcinogen, Cr(III) is considered a non-essential metal used in nutritional supplementation. Understanding these mechanisms is crucial for evaluating the risks associated with chromium exposure (DesMarais & Costa, 2019).
Adsorption for Chromium Remediation : The efficiency of various adsorbents, including activated carbons and low-cost alternatives, in remediating chromium from water has been extensively studied. Such research is vital for developing effective methods to remove toxic chromium species from industrial effluents and contaminated water sources (Mohan & Pittman, 2006).
Safety and Hazards
Chromium Tris(2,2,6,6-Tetramethyl-3,5-Heptanedionate) is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used as precursors in the formation of various materials , suggesting that its targets could be the components of these materials.
Mode of Action
It is known that similar compounds interact with their targets through chemical reactions to form new compounds or materials .
Biochemical Pathways
It is likely that the compound affects the pathways related to the formation of the materials it is used to produce .
Result of Action
It is known that similar compounds can lead to the formation of new materials .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Chromium Tris(2,2,6,6-Tetramethyl-3,5-Heptanedionate) can be achieved through a reaction between Chromium(III) Chloride and 2,2,6,6-Tetramethyl-3,5-Heptanedione in the presence of a base and a suitable solvent.", "Starting Materials": ["Chromium(III) Chloride", "2,2,6,6-Tetramethyl-3,5-Heptanedione", "Base (such as Sodium Hydroxide)", "Solvent (such as Methanol or Ethanol)"], "Reaction": ["Step 1: Dissolve Chromium(III) Chloride in the solvent to form a clear solution", "Step 2: Add the 2,2,6,6-Tetramethyl-3,5-Heptanedione to the solution and stir for several hours", "Step 3: Add the base to the mixture to initiate the reaction", "Step 4: Heat the mixture under reflux for several hours", "Step 5: Cool the mixture and filter the resulting solid product", "Step 6: Wash the solid product with a suitable solvent and dry it under vacuum to obtain Chromium Tris(2,2,6,6-Tetramethyl-3,5-Heptanedionate)"] } | |
| 14434-47-0 | |
Molecular Formula |
C33H57CrO6 |
Molecular Weight |
601.8 g/mol |
IUPAC Name |
chromium(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Cr/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI Key |
JVCUBTDSDFCNLM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Cr] |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Cr+3] |
Origin of Product |
United States |
Q1: What makes Chromium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) suitable for producing transparent conductive films?
A1: Chromium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a crucial precursor in the deposition of CuCrO₂ delafossite thin films. [] These films are known for their unique combination of transparency in the visible light spectrum and electrical conductivity. The compound acts as a source of chromium, which, when combined with copper in a controlled manner, forms the desired CuCrO₂ delafossite structure.
Q2: What is the significance of the precursor concentration ratio in the deposition process?
A2: The ratio of Chromium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) to the copper precursor, Bis[2,2,6,6-tetramethyl-3,5-heptanedionato]copper(II) (Cu(thd)₂), significantly influences the properties of the resulting CuCrO₂ films. Research indicates that a low Cr(thd)₃:Cu(thd)₂ ratio favors the formation of pure delafossite with desirable electrical properties. [] Conversely, higher ratios can lead to the formation of copper oxides alongside CuCrO₂, negatively impacting the film's conductivity. This highlights the importance of precise precursor control in achieving high-quality transparent conductive films.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B576671.png)


![5-Phenyl-5,5'-spirobi[5H-dibenzarsole]](/img/structure/B576677.png)


![1-(3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B576680.png)


![2-[3-(Dimethylamino)propoxy]-3-pyridinamine](/img/structure/B576686.png)
